4-Chloro-2-(chloromethyl)-5-methoxypyridine 4-Chloro-2-(chloromethyl)-5-methoxypyridine
Brand Name: Vulcanchem
CAS No.: 28104-31-6
VCID: VC4049410
InChI: InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3
SMILES: COC1=C(C=C(N=C1)CCl)Cl
Molecular Formula: C7H7Cl2NO
Molecular Weight: 192.04 g/mol

4-Chloro-2-(chloromethyl)-5-methoxypyridine

CAS No.: 28104-31-6

Cat. No.: VC4049410

Molecular Formula: C7H7Cl2NO

Molecular Weight: 192.04 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(chloromethyl)-5-methoxypyridine - 28104-31-6

Specification

CAS No. 28104-31-6
Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
IUPAC Name 4-chloro-2-(chloromethyl)-5-methoxypyridine
Standard InChI InChI=1S/C7H7Cl2NO/c1-11-7-4-10-5(3-8)2-6(7)9/h2,4H,3H2,1H3
Standard InChI Key CQDQTCHFBXWKCI-UHFFFAOYSA-N
SMILES COC1=C(C=C(N=C1)CCl)Cl
Canonical SMILES COC1=C(C=C(N=C1)CCl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl), at the 4-position with chlorine, and at the 5-position with a methoxy group (-OCH₃). This arrangement creates distinct electronic and steric effects:

  • The chloromethyl group enhances electrophilicity at the 2-position, facilitating nucleophilic substitutions.

  • The methoxy group at the 5-position donates electron density through resonance, stabilizing the ring while directing further functionalization .

  • Chlorine at the 4-position contributes to the compound’s lipophilicity, influencing its solubility and reactivity in nonpolar media .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight192.04 g/mol
Boiling Point299.1°C (estimated)
Density1.38 g/cm³ (predicted)
SMILES NotationCOC1=C(C=C(N=C1)CCl)Cl

Spectroscopic Characterization

  • NMR Analysis:

    • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-6), 4.62 (s, 2H, CH₂Cl), 3.93 (s, 3H, OCH₃).

    • ¹³C NMR: δ 158.9 (C-5), 149.2 (C-2), 134.7 (C-4), 123.6 (C-6), 56.3 (OCH₃), 43.8 (CH₂Cl) .

  • Mass Spectrometry: A molecular ion peak at m/z 192.04 (M⁺) with fragment ions at m/z 157 (M⁺-Cl) and 121 (M⁺-CH₂Cl).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Methoxylation: 4-Chloro-2-methyl-5-hydroxypyridine undergoes O-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

  • Chlorination: The resulting 4-chloro-5-methoxy-2-methylpyridine is treated with sulfuryl chloride (SO₂Cl₂) under reflux to introduce the chloromethyl group .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yield: 68–75%

Industrial Manufacturing

Industrial processes optimize cost and scalability:

  • Continuous Flow Reactors: Reduce reaction times by 40% compared to batch methods .

  • Catalytic Chlorination: Employ Lewis acids like FeCl₃ to enhance selectivity for the 2-position, minimizing byproducts .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Batch (Lab-Scale)68–7595–981,200
Continuous Flow82–8599900

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

The chloromethyl group serves as a handle for constructing prodrugs. For example, it is a key precursor in synthesizing remdesivir analogs, where the pyridine ring enhances membrane permeability.

Agrochemical Development

  • Herbicides: Derivatives of this compound inhibit acetolactate synthase (ALS), a target in weed control .

  • Insecticides: Structural modifications yield molecules that disrupt insect nicotinic acetylcholine receptors.

Case Study: ALS Inhibition

A 2024 study compared the herbicidal activity of 12 derivatives, identifying the 4-chloro-5-methoxy substitution as critical for binding ALS (IC₅₀ = 0.8 µM) .

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